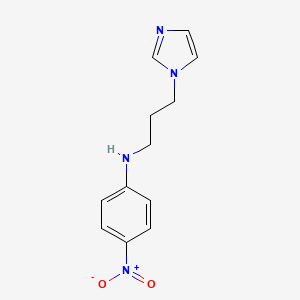
(4-Nitrophenyl)(3-(imidazol-1-yl)-propyl)amine
Cat. No. B8553236
M. Wt: 246.27 g/mol
InChI Key: BFAHJWIYBOERGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07081140B2
Procedure details


100 ml of DMSO were introduced into a 500 ml three-necked flask and treated with 10.3 g of triethylamine, 12.8 g of 1-(3-aminopropyl)imidazole and 14.4 g of 1-fluoro-4-nitrobenzene. The mixture was stirred at 80° C. for 12 h, cooled to room temperature and subsequently poured onto 1 l of ice. A sample of the resulting oily precipitate was triturated with H2O until crystallization commenced. A sample of the mixture was seeded with the crystals thus obtained and crystallized at room temperature for 1 h. The resulting precipitate was filtered off with suction, triturated with H2O, filtered off with suction again and rewashed with H2O. For the purpose of purification, the 28 g of moist crude product thus obtained were recrystallized from 250 ml of H2O and 114 ml of ethanol. The product was dried in vacuo at 50° C.

[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.[NH2:5][CH2:6][CH2:7][CH2:8][N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>C(N(CC)CC)C>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([NH:5][CH2:6][CH2:7][CH2:8][N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)=[CH:16][CH:17]=1)([O-:23])=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 80° C. for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A sample of the resulting oily precipitate was triturated with H2O until crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized at room temperature for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with H2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For the purpose of purification
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NCCCN1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28 g | |
| YIELD: CALCULATEDPERCENTYIELD | 111.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
